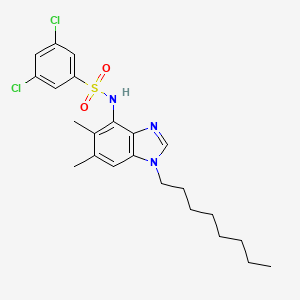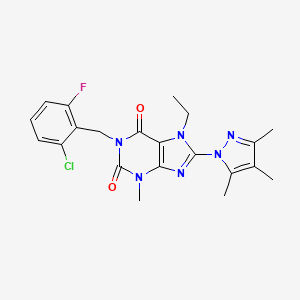
1-(2-chloro-6-fluorobenzyl)-7-ethyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chloro-6-fluorobenzyl)-7-ethyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H22ClFN6O2 and its molecular weight is 444.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
The compound falls within a class of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, designed as tricyclic xanthine derivatives to improve water solubility. A library of 69 derivatives was prepared and evaluated for their potential as multitarget drugs, focusing on adenosine receptor (AR) subtypes and monoamine oxidase (MAO) inhibition. This research identified potent dual-target-directed A1/A2A adenosine receptor antagonists, suggesting their utility in neurodegenerative diseases treatment, particularly those that could benefit from symptomatic as well as disease-modifying approaches (Brunschweiger et al., 2014).
Synthesis and Conformational Studies
Another aspect of scientific research on related compounds includes synthesis and conformational studies. For instance, the synthesis and structural determination of a new pyrazole derivative demonstrate the compound's molecular and crystal structure, contributing to our understanding of its potential biological activities and properties (Channar et al., 2019).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound , have been synthesized and tested for their growth inhibitory properties against various cancer cell lines. These studies have revealed potent cytotoxins, demonstrating the compound's relevance in developing anticancer therapies (Deady et al., 2003).
Antidepressant Agents
A series of derivatives similar to the compound have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies identified potential antidepressant and anxiolytic effects, highlighting the compound's significance in addressing mental health disorders (Zagórska et al., 2016).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Research on 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, closely related to the compound, has indicated moderate to good inhibitory activities against DPP-IV. These findings are crucial for diabetes management, offering insights into developing new therapeutic agents (Mo et al., 2015).
PDE9 Inhibitor for Alzheimer's Disease Treatment
The compound is akin to BAY 73-6691, a potent and selective inhibitor of phosphodiesterase 9 (PDE9), under preclinical development for Alzheimer's disease treatment. This research underscores the compound's potential in enhancing cognitive functions and providing disease-modifying effects in neurodegenerative conditions (Wunder et al., 2005).
Urease Inhibition
Compounds with structural similarities to the compound have been synthesized and evaluated for their urease inhibition activity, an essential factor in developing treatments for infections caused by urease-producing pathogens. This research adds to the compound's potential applications in antibacterial therapies (Rauf et al., 2010).
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-7-ethyl-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN6O2/c1-6-27-17-18(24-20(27)29-13(4)11(2)12(3)25-29)26(5)21(31)28(19(17)30)10-14-15(22)8-7-9-16(14)23/h7-9H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIXZVKPLHMSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC4=C(C=CC=C4Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
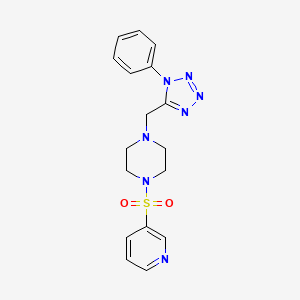
![N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide](/img/structure/B2959133.png)
![2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide](/img/structure/B2959135.png)
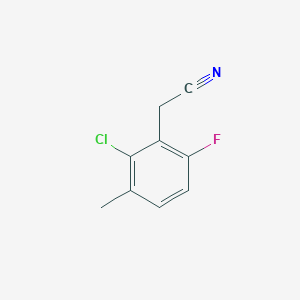

![2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2959143.png)
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride](/img/structure/B2959145.png)
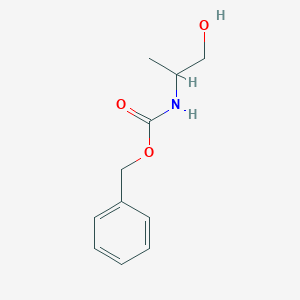
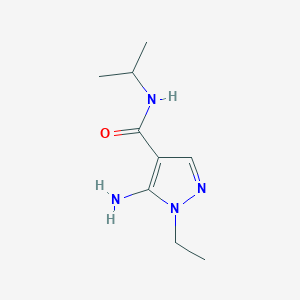
![1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2959148.png)

![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)
![N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine](/img/structure/B2959152.png)
